![molecular formula C25H20ClN5O2 B2809188 N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-59-2](/img/structure/B2809188.png)
N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
Triazoloquinazoline is a fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazolines typically involve aromatic nucleophilic substitution .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been studied for its potential anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antibacterial Activity
The compound has shown significant antibacterial activity, particularly against E. coli, P. aeruginosa, and S. aureus . This suggests it could be developed into a new class of antibiotics.
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity, particularly against C. albicans . This could make it a valuable tool in the fight against fungal infections.
Anti-HIV Activity
The compound has shown potential as an anti-HIV agent . Further research could lead to its development as a new treatment for HIV/AIDS.
Antitubercular Activity
The compound has demonstrated antitubercular activity . This suggests it could be used in the treatment of tuberculosis, particularly in cases resistant to current treatments.
Potential Use in Drug Synthesis
The compound could potentially be used in the synthesis of other drugs . For example, it could be used as a starting material or intermediate in the synthesis of drugs with similar structures.
Anticancer Activity
The compound has shown potential as an anticancer agent . Further research could lead to its development as a new treatment for various types of cancer.
Antidepressant Activity
The compound has demonstrated antidepressant activity . This suggests it could be used in the treatment of depression and other mood disorders.
Mechanism of Action
While the specific mechanism of action for your compound is not available, similar compounds like triazoloquinazolines have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-2-6-17(7-3-15)22-23-28-25(33)20-11-8-18(14-21(20)31(23)30-29-22)24(32)27-13-12-16-4-9-19(26)10-5-16/h2-11,14,30H,12-13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCBHCNYCQDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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